molecular formula C6H11N3 B2909979 1-Butyl-1H-1,2,3-triazole CAS No. 850256-82-5

1-Butyl-1H-1,2,3-triazole

Cat. No.: B2909979
CAS No.: 850256-82-5
M. Wt: 125.175
InChI Key: WVKQECDSKDGQDQ-UHFFFAOYSA-N
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Mechanism of Action

The mechanism of action of triazole compounds can vary widely depending on their specific structure and biological target. For example, some triazole derivatives are known to inhibit certain enzymes, interfering with metabolic processes in organisms .

Safety and Hazards

Like all chemicals, the safety and hazards of triazoles depend on their specific structure and properties. Some triazoles are used as pharmaceuticals and are safe for human consumption under specific dosages, while others may be toxic or hazardous .

Future Directions

Research into triazoles is ongoing, with many potential applications in fields such as medicine, agriculture, and materials science. Future research directions may include the development of new synthetic methods, the discovery of new biological activities, and the design of triazole-based drugs with improved properties .

Chemical Reactions Analysis

1-Butyl-1H-1,2,3-triazole undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride.

    Solvents: Dimethyl sulfoxide (DMSO), acetonitrile.

Major products formed from these reactions include various substituted triazoles, which can be further utilized in different applications .

Properties

IUPAC Name

1-butyltriazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3/c1-2-3-5-9-6-4-7-8-9/h4,6H,2-3,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVKQECDSKDGQDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=CN=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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